N-(2-fluorocyclopentyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide
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Overview
Description
N-(2-fluorocyclopentyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a useful research compound. Its molecular formula is C14H16FNO3 and its molecular weight is 265.284. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated the synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethylene-1,4-benzodioxin-2(3H)-one derivatives from 1,4-benzodioxin-2-carboxylic esters or carboxamides reacting with nucleophilic amines. These compounds are precursors to potentially therapeutic compounds, where the basic environment facilitates the reaction process (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).
Enantiospecific Synthesis
Another study highlights the use of both enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid as valuable chiral synthons for the enantiospecific synthesis of therapeutic agents such as (S)-doxazosin mesylate and others. These enantiomers are crucial for pharmaceutical applications requiring optically pure forms. The study utilized an amidase activity from Alcaligenes faecalis for the efficient production of enantiomerically pure 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, marking the first application of this enzyme in producing industrially important molecules (Mishra, Kaur, Sharma, & Jolly, 2016).
Antibacterial Drug Development
Research on 2,6-difluorobenzamides, specifically the synthesis of 6-fluoro-3-(2,3,6,7,8,9-hexahydronaphtho[2,3-b][1,4]dioxin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide, has been investigated for its potential as an antibacterial drug. This compound, developed through the novel synthesis pathway, is part of a broader investigation into its mechanism of action as a fluorescent probe for studying bacterial cell division by inhibiting the protein FtsZ (Straniero, Suigo, Lodigiani, & Valoti, 2023).
Future Directions
Properties
IUPAC Name |
N-(2-fluorocyclopentyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3/c15-10-4-2-5-11(10)16-14(17)9-3-1-6-12-13(9)19-8-7-18-12/h1,3,6,10-11H,2,4-5,7-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJTXSKXIXQWHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)NC(=O)C2=C3C(=CC=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.